molecular formula C18H24FNO3 B6671195 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide

Cat. No.: B6671195
M. Wt: 321.4 g/mol
InChI Key: SOFHPKXXXYXNIF-HOCLYGCPSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxolane ring, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c1-22-11-9-18(7-8-18)17(21)20-12-14-6-10-23-16(14)13-2-4-15(19)5-3-13/h2-5,14,16H,6-12H2,1H3,(H,20,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHPKXXXYXNIF-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1(CC1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the cyclopropane ring: This can be done through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Coupling of the oxolane and cyclopropane moieties: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to link the two fragments together.

    Introduction of the carboxamide group: This final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative reaction conditions, and continuous flow processes to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide can be compared with other compounds that have similar structural features or applications. Some similar compounds include:

    N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide: This compound has a bromophenyl group, which may also influence its properties.

    N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide: This compound has a methylphenyl group, which could affect its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.

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